molecular formula C12H18N2O B8628316 2-amino-N-tert-butyl-3-methylbenzamide

2-amino-N-tert-butyl-3-methylbenzamide

Cat. No.: B8628316
M. Wt: 206.28 g/mol
InChI Key: YILVWSCPLVWROP-UHFFFAOYSA-N
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Description

2-Amino-N-tert-butyl-3-methylbenzamide (C₁₂H₁₈N₂O, molecular weight: 206.29) is a benzamide derivative featuring a 2-amino substituent on the aromatic ring, a methyl group at position 3, and a bulky tert-butyl group attached to the amide nitrogen. This structural configuration confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and catalysis. The tert-butyl group enhances lipophilicity and metabolic stability, while the amino and methyl groups influence electronic interactions and regioselectivity in reactions .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-N-tert-butyl-3-methylbenzamide

InChI

InChI=1S/C12H18N2O/c1-8-6-5-7-9(10(8)13)11(15)14-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)

InChI Key

YILVWSCPLVWROP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(C)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains a 2-hydroxy-1,1-dimethylethyl group on the amide nitrogen instead of tert-butyl.
  • Key Differences: The hydroxyl group enables hydrogen bonding and metal coordination (N,O-bidentate directing group), unlike the inert tert-butyl group in the target compound . Reactivity: Used in metal-catalyzed C–H bond functionalization due to its directing group, whereas 2-amino-N-tert-butyl-3-methylbenzamide’s steric bulk may hinder such reactivity .
  • Synthesis: Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, contrasting with the tert-butylamine-based route for the target compound .

3-(Acetylamino)-N-(tert-butyl)benzamide

  • Structure: Features an acetylated amino group at position 3 (vs. a methyl group in the target compound).
  • Key Differences: Electronic Effects: The acetyl group is electron-withdrawing, altering the aromatic ring’s electron density compared to the electron-donating methyl group .
  • Applications : The acetylated derivative may exhibit different pharmacokinetic profiles, such as reduced membrane permeability compared to the methylated analog .

Methyl 4-tert-Butylbenzoate

  • Structure : An ester analog with a tert-butyl group at position 4 and a methyl ester at position 1.
  • Key Differences :
    • Functional Group : The ester moiety is more reactive toward nucleophiles than the amide group in the target compound.
    • Polarity : Higher hydrophilicity due to the ester group, contrasting with the amide’s hydrogen-bonding capability .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Functional Group Key Properties/Applications
This compound C₁₂H₁₈N₂O 2-Amino, 3-methyl, N-tert-butyl Amide Catalysis, medicinal chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ N-(2-hydroxy-1,1-dimethylethyl) Amide Metal-catalyzed C–H activation
3-(Acetylamino)-N-(tert-butyl)benzamide C₁₃H₁₈N₂O₂ 3-Acetylamino, N-tert-butyl Amide Drug design (modified stability)
Methyl 4-tert-butylbenzoate C₁₂H₁₆O₂ 4-tert-butyl, methyl ester Ester Synthetic intermediate

Research Findings and Implications

  • Electronic Modulation : The methyl group at position 3 donates electrons to the aromatic ring, enhancing electrophilic substitution rates at specific positions, unlike acetylated derivatives .
  • Catalytic Utility : While the target compound lacks a directing group for metal coordination, its tert-butyl group may stabilize transition states in sterically demanding reactions .

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